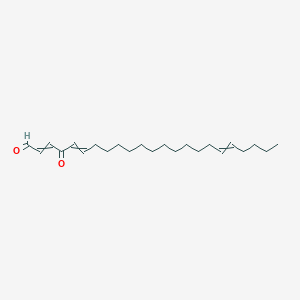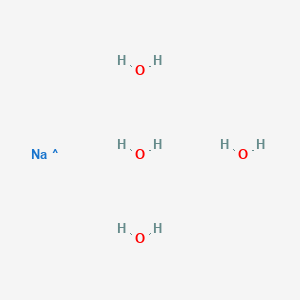![molecular formula C15H32Si2 B14281078 Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- CAS No. 139459-16-8](/img/structure/B14281078.png)
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- is an organosilicon compound known for its unique structure and properties. It is a colorless liquid that is classified as a hydrosilane due to the presence of an Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction involves the following steps :
- (Me3Si)4Si + MeLi → (Me3Si)3SiLi + Me4Si
- (Me3Si)3SiLi + HCl → (Me3Si)3SiH + LiCl
Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium can directly yield the silane, although in modest yield :
- 3 Me3SiCl + HSiCl3 + 6 Li → (Me3Si)3SiH + 6 LiCl
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of lithium and chlorosilanes in controlled environments ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- undergoes various types of reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators and hydrogen donors. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, the reduction of organic halides typically yields the corresponding hydrocarbons, while hydrosilylation of alkenes results in the formation of organosilicon compounds .
科学的研究の応用
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions.
Biology: Its reducing properties make it useful in various biochemical applications.
Industry: It is used in the production of advanced materials and in various industrial processes.
作用機序
The compound exerts its effects primarily through the weak Si-H bond, which allows it to act as a hydrogen donor in radical reactions. The molecular targets and pathways involved include the reduction of various functional groups and the formation of stable organosilicon compounds .
類似化合物との比較
Similar Compounds
Trimethylsilane: This compound has a similar structure but a stronger Si-H bond, making it less reactive as a reducing agent.
Triethylsilane: Another related compound with a stronger Si-H bond, commonly used as a reducing agent in organic synthesis.
Uniqueness
Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]- is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. This property distinguishes it from other silanes and makes it valuable in various chemical and industrial applications .
特性
CAS番号 |
139459-16-8 |
|---|---|
分子式 |
C15H32Si2 |
分子量 |
268.58 g/mol |
IUPAC名 |
trimethyl-[3-tri(propan-2-yl)silylprop-1-ynyl]silane |
InChI |
InChI=1S/C15H32Si2/c1-13(2)17(14(3)4,15(5)6)12-10-11-16(7,8)9/h13-15H,12H2,1-9H3 |
InChIキー |
MBCXCLJBYYSAFL-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](CC#C[Si](C)(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


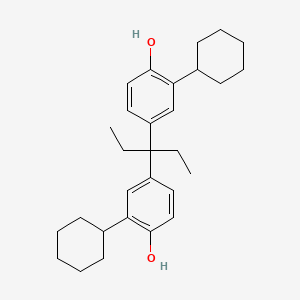
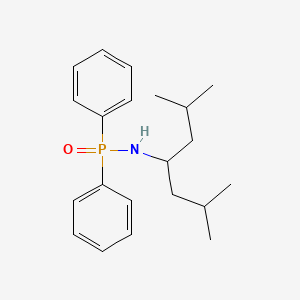

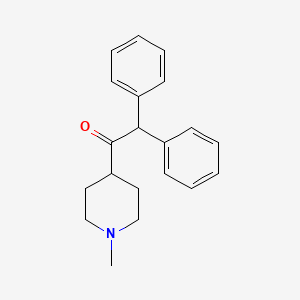
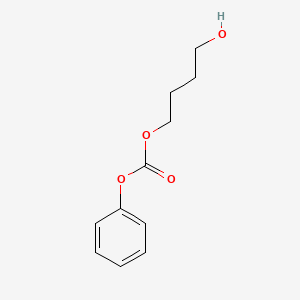
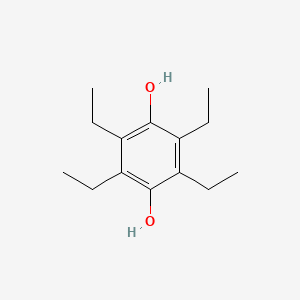

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)

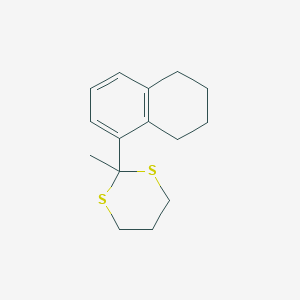
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
